
N-(2-bromophenyl)-3-methoxy-4-propoxybenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2-bromophenyl)-3-methoxy-4-propoxybenzamide often involves acylation reactions, as demonstrated by Karabulut et al. (2014), who synthesized N-3-hydroxyphenyl-4-methoxybenzamide through the acylation of 3-aminophenol and 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography and theoretical calculations. For instance, Yasuoka et al. (1969) and Zhu et al. (2011) analyzed the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, revealing its crystallization in monoclinic systems and highlighting the importance of intermolecular interactions such as hydrogen bonding and halogen interactions in determining the compound's structure (Yasuoka et al., 1969); (Zhu et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving N-methoxybenzamides, such as the Rhodium(III)-catalyzed chemodivergent annulations with sulfoxonium ylides via C-H activation, are crucial for functionalizing the benzamide moiety and introducing various substituents, which significantly affect the compound's chemical properties and reactivity (Xu et al., 2018).
Physical Properties Analysis
The physical properties, such as crystalline form and molecular conformation, are influenced by the compound's structure and intermolecular interactions. Studies on similar compounds have shown the impact of crystal packing, hydrogen bonding, and dimerization on the compound's physical state and stability (Karabulut et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the compound's functional groups and molecular structure. The presence of bromo, methoxy, and propoxy groups influences the compound's chemical behavior in reactions, as seen in studies of N-methoxybenzamide derivatives and their reactivity in catalyzed annulation reactions (Xu et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antidiabetic Properties
- Antidiabetic Effect through PPARα/γ Dual Activation: A related compound, (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), demonstrated potential as a therapeutic agent against type 2 diabetes. It interacts with PPARα and PPARγ, increasing their transcriptional activities and improving glucose and lipid abnormalities without severe weight gain or hepatomegaly in ob/ob mice (Jung et al., 2017).
Antiviral Activity
- Antiviral Activity Against Enterovirus 71: N-Phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed antiviral activity against Enterovirus 71 strains at low micromolar concentrations. This makes them promising lead compounds for developing anti-EV 71 drugs (Ji et al., 2013).
Structural Analysis
- Crystal Structure Analysis: The crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was analyzed using X-rays. This compound crystallizes in two polymorphs, both in the monoclinic system, providing insights into the molecular structure and interactions (Yasuoka et al., 1969).
Antioxidant Properties
- Radical Scavenging Activity: Novel nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides showed potent scavenging activity against radicals, suggesting potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-3-methoxy-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-3-10-22-15-9-8-12(11-16(15)21-2)17(20)19-14-7-5-4-6-13(14)18/h4-9,11H,3,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOANKOLKNYKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



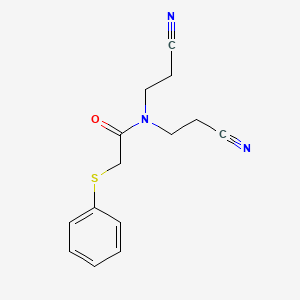
![N-(2-chlorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4619630.png)
![butyl 6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4619635.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4619641.png)
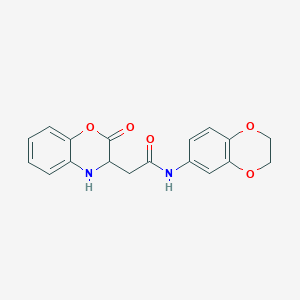
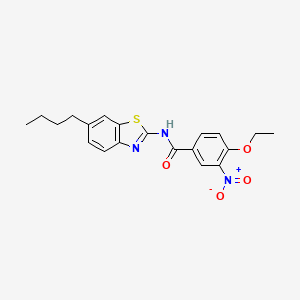
![methyl {5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4619672.png)
![N-(4-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4619673.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619675.png)
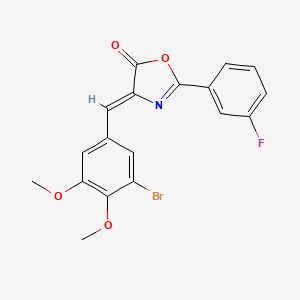
![1-(diphenylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4619700.png)

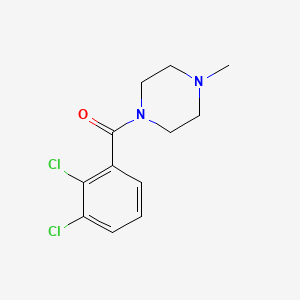
![4-ethoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4619718.png)